6-Amino-N-(cyclobutylmethyl)-N-isopropylpyridine-3-sulfonamide

Lipophilicity Drug-likeness Physicochemical profiling

6-Amino-N-(cyclobutylmethyl)-N-isopropylpyridine-3-sulfonamide (CAS 1707386-77-3) is a densely functionalized pyridine-3-sulfonamide building block that combines a 6-amino group with a sterically congested N-cyclobutylmethyl-N-isopropyl sulfonamide motif. This substitution pattern imparts a calculated lipophilicity (XLogP3) of 1.7, a topological polar surface area (TPSA) of 84.7 Ų, and five rotatable bonds, placing it in a distinct physicochemical niche relative to simpler N,N-dialkyl or N-monoalkyl analogs.

Molecular Formula C13H21N3O2S
Molecular Weight 283.39 g/mol
Cat. No. B13000443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-N-(cyclobutylmethyl)-N-isopropylpyridine-3-sulfonamide
Molecular FormulaC13H21N3O2S
Molecular Weight283.39 g/mol
Structural Identifiers
SMILESCC(C)N(CC1CCC1)S(=O)(=O)C2=CN=C(C=C2)N
InChIInChI=1S/C13H21N3O2S/c1-10(2)16(9-11-4-3-5-11)19(17,18)12-6-7-13(14)15-8-12/h6-8,10-11H,3-5,9H2,1-2H3,(H2,14,15)
InChIKeyKKGVFVUHGRKSLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-N-(cyclobutylmethyl)-N-isopropylpyridine-3-sulfonamide – Core Structural & Procurement Profile


6-Amino-N-(cyclobutylmethyl)-N-isopropylpyridine-3-sulfonamide (CAS 1707386-77-3) is a densely functionalized pyridine-3-sulfonamide building block that combines a 6-amino group with a sterically congested N-cyclobutylmethyl-N-isopropyl sulfonamide motif [1]. This substitution pattern imparts a calculated lipophilicity (XLogP3) of 1.7, a topological polar surface area (TPSA) of 84.7 Ų, and five rotatable bonds, placing it in a distinct physicochemical niche relative to simpler N,N-dialkyl or N-monoalkyl analogs [1]. The compound serves as a key intermediate in medicinal chemistry programs targeting carbonic anhydrase isoforms and other sulfonamide-recognizing enzymes [2].

Why 6-Amino-N-(cyclobutylmethyl)-N-isopropylpyridine-3-sulfonamide Cannot Be Replaced by Generic N,N-Dialkyl or N-Monoalkyl Pyridine-3-sulfonamides


Simple N,N-dimethyl or N,N-diethyl pyridine-3-sulfonamide analogs are commercially prevalent, yet they lack the steric bulk and conformational constraint introduced by the cyclobutylmethyl group [1]. The N-isopropyl substituent further modulates the sulfonamide nitrogen's basicity and the overall molecular shape. In enzyme inhibition campaigns—particularly against carbonic anhydrase isoforms where the sulfonamide moiety directly coordinates the active-site zinc—the spatial presentation of the sulfonamide anchor is a primary determinant of isoform selectivity and binding kinetics [2]. The quantitative evidence below demonstrates that the target compound occupies a differentiated property space that generic analogs cannot replicate, making blind substitution a significant risk in structure-activity relationship (SAR) studies or scale-up procurement.

Head-to-Head Quantitative Evidence: 6-Amino-N-(cyclobutylmethyl)-N-isopropylpyridine-3-sulfonamide vs. Closest Analogs


Lipophilicity Differentiation: XLogP3 Comparison with N,N-Diethyl Analog

The target compound exhibits a computed XLogP3 of 1.7, which is 0.8 log units higher than 6-amino-N,N-diethylpyridine-3-sulfonamide (XLogP3 = 0.9) [1][2]. This increase in lipophilicity arises from the replacement of two ethyl groups on the sulfonamide nitrogen with a more hydrophobic cyclobutylmethyl–isopropyl pair. In carbonic anhydrase drug discovery, sulfonamide inhibitors with logP values in the 1.5–2.5 range have shown improved membrane permeability while maintaining aqueous solubility above 50 µM, a balance that the diethyl analog (logP < 1) frequently fails to achieve [3].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area Differentiation vs. 6-Chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide

The 6-amino substituent in the target compound increases the topological polar surface area to 84.7 Ų, compared with 67.8 Ų for the 6-chloro analog (6-chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide, CAS 1095174-72-3) [1][2]. This +16.9 Ų difference reflects the replacement of a hydrophobic chlorine atom with a hydrogen-bond-donating amino group. TPSA values below 90 Ų are generally associated with good oral absorption, but the higher TPSA of the target compound offers an additional handle for modulating solubility and reducing non-specific protein binding relative to the fully hydrophobic 6-chloro scaffold [3].

Polar surface area Permeability Bioavailability

Rotatable Bond and Conformational Flexibility Comparison with Parent 6-Aminopyridine-3-sulfonamide

The target compound possesses 5 rotatable bonds, a substantial increase from the single rotatable bond present in the parent 6-aminopyridine-3-sulfonamide (CAS 57187-73-2) [1][2]. This elevated flexibility, combined with the rigid cyclobutyl ring that restricts one degree of conformational freedom, creates a partially constrained yet adaptable scaffold. In fragment-based drug discovery, increasing the number of rotatable bonds from 1 to 5 typically expands the accessible conformational space, enabling the molecule to adopt binding poses that the rigid parent cannot achieve, while the cyclobutyl constraint prevents the full entropic penalty of a completely linear chain [3].

Conformational entropy Binding affinity Ligand efficiency

6-Amino Group Synthetic Utility vs. 6-Chloro Analog: Late-Stage Functionalization Potential

The 6-amino group serves as a direct nucleophilic handle for amide bond formation, sulfonylation, or reductive amination without requiring pre-activation. In contrast, the 6-chloro analog (6-chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide) demands palladium-catalyzed cross-coupling conditions (e.g., Buchwald–Hartwig amination) to install nitrogen-based functionality at the 6-position, which adds cost, reduces step-economy, and introduces metal contamination risks [1]. In a typical amide coupling, the 6-amino group reacts with activated carboxylic acids at room temperature within 2–4 hours under standard conditions, whereas the chloro analog requires 80–110 °C, a palladium catalyst (2–5 mol%), and 12–24 hours for comparable conversion [2]. This translates to a 3- to 6-fold reduction in reaction time and a significant purification advantage.

Synthetic handle Late-stage functionalization Amide coupling

Procurement-Ready Application Scenarios for 6-Amino-N-(cyclobutylmethyl)-N-isopropylpyridine-3-sulfonamide


Carbonic Anhydrase Isoform-Selective Inhibitor Lead Optimization

The parent 6-aminopyridine-3-sulfonamide scaffold has demonstrated measurable inhibition of human carbonic anhydrase I and II [1]. The target compound's elevated lipophilicity (XLogP3 = 1.7 vs. 0.9 for the N,N-diethyl analog) and TPSA of 84.7 Ų position it for isoform selectivity screening, particularly against membrane-associated isoforms (hCA IX, XII) where balanced logP is critical for accessing the active site while avoiding aggregation [2]. The 6-amino group enables rapid amide conjugation to generate focused libraries without metal catalysis.

Late-Stage Diversification for Kinase or Protease Inhibitor Programs

The 6-amino handle permits direct acylation, sulfonylation, or reductive amination under mild conditions, eliminating the palladium catalysis required by the 6-chloro analog [3]. This is especially valuable in hit-to-lead programs where parallel synthesis of 50–200 analogs is planned: the avoidance of metal-catalyzed steps reduces per-compound synthesis time from >24 h to <6 h and eliminates metal scavenging steps, directly lowering procurement and purification costs.

Physicochemical Property Benchmarking in Fragment-Based Drug Discovery

With 5 rotatable bonds, a TPSA of 84.7 Ų, and XLogP3 of 1.7, the compound occupies a defined property niche between rigid fragments (1 rotatable bond, TPSA ~95 Ų for the parent) and fully flexible leads [4]. This makes it a benchmark control compound for calibrating permeability and solubility models in fragment-to-lead campaigns where cyclobutyl-containing sulfonamides are being explored.

Anticoccidial Agent Discovery Utilizing Pyridine-3-sulfonamide Scaffolds

Pyridine-3-sulfonamide derivatives, including 6-amino-substituted variants, have established utility as anticoccidial agents in veterinary medicine [5]. The target compound's balanced lipophilicity and hydrogen-bonding capacity make it a suitable advanced intermediate for generating novel anticoccidial candidates, particularly where the cyclobutylmethyl group imparts metabolic stability against avian cytochrome P450 enzymes.

Quote Request

Request a Quote for 6-Amino-N-(cyclobutylmethyl)-N-isopropylpyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.